N-(2,5-dimethylphenyl)-4-ethoxybenzamide
Description
N-(2,5-Dimethylphenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxy-substituted benzoyl group attached to a 2,5-dimethylphenylamine moiety. Its molecular formula is C₁₇H₁₉NO₂, with a molecular weight of 269.34 g/mol. The compound’s key structural features include:
- 4-ethoxy group on the benzamide ring, which enhances lipophilicity and may influence membrane permeability.
- 2,5-dimethyl substituents on the aniline ring, a configuration known to optimize binding interactions in photosynthetic electron transport (PET) inhibitors .
Synthesis likely involves coupling 4-ethoxybenzoic acid derivatives with 2,5-dimethylaniline under microwave or conventional amide-forming conditions, as seen in analogous compounds .
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-4-ethoxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-4-20-15-9-7-14(8-10-15)17(19)18-16-11-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3,(H,18,19) |
InChI Key |
PQEBLVDISZYAPW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ~10 µM):
Replacing the 4-ethoxybenzamide with a 3-hydroxynaphthalene group retains PET-inhibiting activity in spinach chloroplasts. The 2,5-dimethylphenyl group is optimal for activity, highlighting the importance of substituent position over electronic effects in this case . - N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ~10 µM):
Shifting methyl groups to the 3,5-positions on the aniline ring maintains comparable PET inhibition, suggesting steric and electronic tolerance in the binding site .
Functional Group Modifications
- Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide): The 4-ethoxymethoxy group increases hydrophobicity compared to 4-ethoxy, while chlorine atoms enhance electron-withdrawing effects.
- N-(2,5-Dimethylphenyl)-4-(trifluoromethyl)benzenesulfonamide :
Replacing the benzamide with a sulfonamide group and adding a trifluoromethyl moiety alters electronic properties and target specificity. Such derivatives are often intermediates in pesticide synthesis .
Lipophilicity and Bioavailability
- However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation adjustments for practical use.
Comparative Data Table
Key Findings and Implications
Substituent Position : The 2,5-dimethyl configuration on the aniline ring is critical for high PET-inhibiting activity, as seen in naphthalene-carboxamide analogs .
Electron Effects : While electron-withdrawing groups (e.g., fluorine, chlorine) enhance activity in some contexts, the 2,5-dimethylphenyl group demonstrates that electron-donating substituents can also be effective, depending on the target system.
Functional Group Flexibility : Modifications such as sulfonamide or ethoxymethoxy substitution expand utility in diverse applications, from herbicides to pharmaceuticals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
